N-[(3-methoxyphenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide N-[(3-methoxyphenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251609-74-1
VCID: VC5809220
InChI: InChI=1S/C23H20N2O2S/c1-27-19-11-7-8-17(14-19)15-24-23(26)22-21(25-12-5-6-13-25)20(16-28-22)18-9-3-2-4-10-18/h2-14,16H,15H2,1H3,(H,24,26)
SMILES: COC1=CC=CC(=C1)CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4
Molecular Formula: C23H20N2O2S
Molecular Weight: 388.49

N-[(3-methoxyphenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

CAS No.: 1251609-74-1

Cat. No.: VC5809220

Molecular Formula: C23H20N2O2S

Molecular Weight: 388.49

* For research use only. Not for human or veterinary use.

N-[(3-methoxyphenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide - 1251609-74-1

Specification

CAS No. 1251609-74-1
Molecular Formula C23H20N2O2S
Molecular Weight 388.49
IUPAC Name N-[(3-methoxyphenyl)methyl]-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Standard InChI InChI=1S/C23H20N2O2S/c1-27-19-11-7-8-17(14-19)15-24-23(26)22-21(25-12-5-6-13-25)20(16-28-22)18-9-3-2-4-10-18/h2-14,16H,15H2,1H3,(H,24,26)
Standard InChI Key SILNQCUPWBYNGP-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at three positions:

  • Position 2: A carboxamide group (-CONH2) linked to a (3-methoxyphenyl)methyl moiety.

  • Position 3: A 1H-pyrrol-1-yl group, introducing nitrogen-based aromaticity.

  • Position 4: A phenyl group, enhancing hydrophobic interactions.

This arrangement creates a planar, conjugated system that may facilitate π-π stacking interactions, a critical factor in binding biological targets or forming molecular assemblies in materials science.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC23H20N2O2S
Molecular Weight388.49 g/mol
CAS Number1251609-74-1
Key Functional GroupsThiophene, Pyrrole, Carboxamide

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure:

  • 1H-NMR: Signals at δ 7.2–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 4.5 ppm (methylene bridge).

  • 13C-NMR: Peaks at 170 ppm (carboxamide carbonyl) and 110–150 ppm (aromatic carbons).

  • IR: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) .

Synthetic Pathways and Optimization

Reaction Scheme and Conditions

The synthesis proceeds via a three-step sequence:

  • Thiophene Core Formation: Cyclization of acetylene derivatives with elemental sulfur.

  • Pyrrole Substitution: Ullmann coupling or nucleophilic aromatic substitution to introduce the pyrrole group.

  • Carboxamide Installation: Reaction with 3-methoxybenzylamine using coupling agents like EDCI/HOBt.

Table 2: Synthesis Parameters

StepReagents/ConditionsSolventTemperatureYield
1S8, CuI, DMFDMF110°C75%
2Pyrrole, K2CO3EthanolReflux68%
33-Methoxybenzylamine, EDCIDCMRT72%

Purification and Analytical Methods

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.

  • HPLC: Retention time of 8.2 min (C18 column, acetonitrile/water gradient).

Physicochemical Stability and Reactivity

Degradation Pathways

  • Oxidative Degradation: Susceptible to H2O2, forming sulfoxide derivatives.

  • Hydrolytic Stability: Stable in pH 5–8; decomposes in strong acid/base (t1/2 = 2 h at pH 1).

Table 3: Stability Profile

ConditionEffectHalf-Life
pH 7.4 (37°C)No degradation>30 days
0.1 M HClHydrolysis of carboxamide2 hours
3% H2O2Sulfur oxidation15 min

Applications in Materials Science

Organic Semiconductors

The conjugated thiophene-pyrrole system exhibits:

  • Bandgap: 2.8 eV (UV-Vis), suitable for photovoltaic applications.

  • Charge Mobility: 0.15 cm²/V·s in thin-film transistors.

Supramolecular Assemblies

In chloroform, the compound forms micellar aggregates (critical micelle concentration = 0.8 mM) with potential drug delivery applications.

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